molecular formula C16H20Cl2O10S B12464656 4,4'-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid)

4,4'-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid)

Cat. No.: B12464656
M. Wt: 475.3 g/mol
InChI Key: DERAMYORCBINPK-UHFFFAOYSA-N
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Description

4,4’-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) is a complex organic compound characterized by its unique structure, which includes a sulfonyl group bridging two chlorocyclohexane rings, each substituted with carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) typically involves a multi-step process. One common method includes the sulfonylation of 5-chlorocyclohexane-1,2-dicarboxylic acid with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group or other substituents.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

4,4’-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The carboxylic acid groups may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Sulfonyldibenzoic acid: Similar structure but with benzene rings instead of cyclohexane rings.

    4,4’-Sulfonylbis(benzoic acid): Another related compound with benzene rings and sulfonyl bridges.

Uniqueness

4,4’-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) is unique due to its chlorinated cyclohexane rings, which impart distinct chemical and physical properties compared to its benzene ring analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H20Cl2O10S

Molecular Weight

475.3 g/mol

IUPAC Name

4-chloro-5-(4,5-dicarboxy-2-chlorocyclohexyl)sulfonylcyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C16H20Cl2O10S/c17-9-1-5(13(19)20)7(15(23)24)3-11(9)29(27,28)12-4-8(16(25)26)6(14(21)22)2-10(12)18/h5-12H,1-4H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

DERAMYORCBINPK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC(C1S(=O)(=O)C2CC(C(CC2Cl)C(=O)O)C(=O)O)Cl)C(=O)O)C(=O)O

Origin of Product

United States

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